

N-Methyl-2-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -Methyl-2-nitrobenzenesulfonamide
Cat. No.:	B187476

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N**-Methyl-2-nitrobenzenesulfonamide, a molecule of interest in organic synthesis and potentially in medicinal chemistry. This document outlines its key physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Quantitative Data

The following table summarizes the key quantitative data for **N**-Methyl-2-nitrobenzenesulfonamide. This information is crucial for its application in experimental settings, including reaction stoichiometry and analytical characterization.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₄ S	PubChem[1]
Molecular Weight	216.22 g/mol	PubChem[1]
Exact Mass	216.02047791 Da	PubChem[1]
Topological Polar Surface Area	100 Å ²	PubChem[1]
CAS Number	23530-40-7	PubChem[1]

Note: An experimental melting point for **N-Methyl-2-nitrobenzenesulfonamide** is not readily available in publicly accessible databases. Researchers should determine this property empirically upon synthesis and purification.

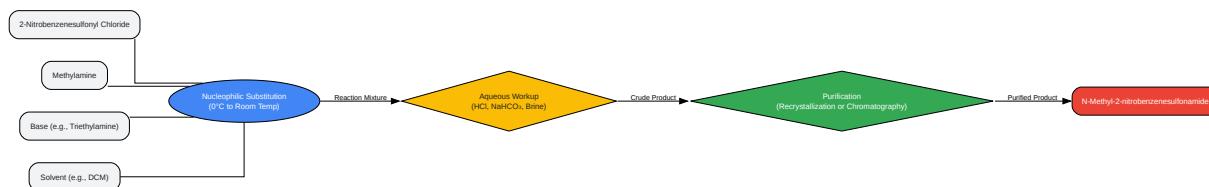
Synthesis of N-Methyl-2-nitrobenzenesulfonamide: An Experimental Protocol

The synthesis of **N-Methyl-2-nitrobenzenesulfonamide** is typically achieved via the reaction of 2-nitrobenzenesulfonyl chloride with methylamine. This nucleophilic substitution reaction is a standard method for the formation of sulfonamides. The following protocol is adapted from established procedures for similar compounds.

Materials:

- 2-Nitrobenzenesulfonyl chloride
- Methylamine (e.g., 40% solution in water or as a gas)
- A suitable base (e.g., triethylamine or pyridine)
- A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexane

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in the chosen solvent

(e.g., dichloromethane). Cool the solution to 0 °C using an ice bath.

- **Addition of Amine and Base:** In a separate flask, prepare a solution of methylamine (1.1 eq) and the base (1.2 eq) in the same solvent. Slowly add this solution dropwise to the cooled solution of 2-nitrobenzenesulfonyl chloride over 15-20 minutes, ensuring the temperature remains at 0 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:**
 - Quench the reaction by adding 1M HCl to neutralize the excess base and amine.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate).
 - Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
 - The crude **N-Methyl-2-nitrobenzenesulfonamide** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of **N-Methyl-2-nitrobenzenesulfonamide** from its primary reactants.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-Methyl-2-nitrobenzenesulfonamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-methyl-2-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 264906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Methyl-2-nitrobenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187476#n-methyl-2-nitrobenzenesulfonamide-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com